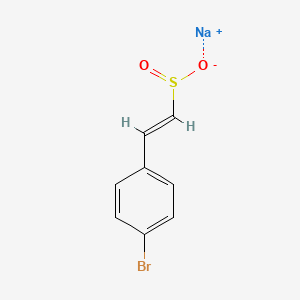

Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O, 400 MHz):

- Aromatic protons (4-bromophenyl): δ 7.45–7.52 (d, J = 8.4 Hz, 2H), δ 7.60–7.67 (d, J = 8.4 Hz, 2H).

- Ethene protons: δ 6.89 (d, J = 16.0 Hz, 1H), δ 7.32 (d, J = 16.0 Hz, 1H).

- ¹³C NMR (D₂O, 100 MHz):

- C=C: δ 124.5 (CH), δ 132.8 (CH).

- Sulfinate-bearing carbon: δ 145.2 (C-SO₂⁻).

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- Molecular ion : m/z 285.92 ([M-Na]⁻, C₈H₆BrO₂S⁻).

- Fragments:

- m/z 170.96 ([C₆H₄Br]⁻).

- m/z 114.98 ([SO₂]⁻).

Properties

Molecular Formula |

C8H6BrNaO2S |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

sodium;(E)-2-(4-bromophenyl)ethenesulfinate |

InChI |

InChI=1S/C8H7BrO2S.Na/c9-8-3-1-7(2-4-8)5-6-12(10)11;/h1-6H,(H,10,11);/q;+1/p-1/b6-5+; |

InChI Key |

XYCHTJRVLPPGLM-IPZCTEOASA-M |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)[O-])Br.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reduction of Corresponding Sulfonyl Chlorides or Sulfones

One classical approach involves preparing the corresponding (E)-2-(4-bromophenyl)ethene-1-sulfonyl chloride or sulfone intermediate, followed by reduction to the sodium sulfinate salt.

- Sulfonyl chlorides can be reduced by sodium sulfite (Na2SO3) in the presence of sodium bicarbonate (NaHCO3) in aqueous medium at 70–80 °C to yield sodium sulfinates in high purity and yield.

- Alternatively, sulfones can be reduced by sodium borohydride (NaBH4) to generate sulfinates.

This approach requires prior synthesis of the sulfonyl chloride or sulfone, which can be achieved by oxidation of the corresponding sulfide or direct sulfonation reactions.

Metalation of 4-Bromostilbene Derivatives and Trapping with SO2 Surrogates

A modern and efficient method involves the generation of organometallic intermediates from 4-bromostilbene or related aryl bromide precursors by lithium-halogen exchange or Grignard formation, followed by trapping with sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).

- The organolithium or Grignard reagent derived from 4-bromostilbene is reacted with DABSO to form the corresponding sulfinate intermediate.

- Subsequent treatment with aqueous sodium carbonate (Na2CO3) affords the sodium sulfinate salt.

This method offers good to excellent yields and avoids the need for hazardous gaseous SO2.

Michael Addition and Oxidation Route

Another synthetic route involves the Michael addition of thiols to activated alkenes such as acrylonitrile or ethyl propiolate to form sulfides, which are then oxidized to sulfones and subsequently converted to sulfinates by nucleophilic displacement with sodium thiolates or sodium borohydride reduction.

Though this method is more general for alkyl and aryl sulfinates, adaptation to the (E)-2-(4-bromophenyl)ethene framework would require suitable vinyl precursors.

Nucleophilic Substitution of Haloalkylsulfonates

The preparation of sodium 2-bromoethylsulfonate by the nucleophilic substitution of 1,2-dibromoethane with sodium sulfite in aqueous medium at elevated temperature is a well-documented green and scalable process. While this example is for a simpler sulfonate salt, analogous strategies could be envisioned for preparing this compound by using appropriately functionalized bromoalkenes.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of sulfonyl chlorides/sulfones | Na2SO3/NaHCO3 (aq), 70–80 °C; or NaBH4 reduction | High (up to 90%) | High purity, well-established | Requires sulfonyl chloride/sulfone |

| Metalation + DABSO trapping | n-BuLi or Mg reagent, DABSO, Na2CO3 (aq) | 48–99% | Avoids SO2 gas, versatile | Requires organometallic handling |

| Michael addition + oxidation + reduction | Thiols, acrylonitrile/ethyl propiolate, H2O2 | Moderate to high | Versatile for functional groups | Multi-step, may require optimization |

| Nucleophilic substitution (haloalkylsulfonates) | Na2SO3, haloalkane, reflux, crystallization | >95% | Green, scalable, high yield | Limited to simpler sulfonates |

Research Findings and Notes

- Sodium sulfinates are hygroscopic and sensitive to moisture, which can affect yield determination and storage stability.

- The use of DABSO as an SO2 surrogate has been widely adopted due to its ease of handling and good yields for aryl sulfinates, including bromophenyl derivatives.

- The (E)-configuration of the alkene is typically retained during these transformations, as confirmed by spectroscopic methods in literature.

- Crystallization induced by sodium bromide improves purity and yield in sulfonate salt preparations.

- The this compound compound exhibits notable biological activities such as cytotoxicity against cancer cell lines and antimicrobial properties, motivating the need for efficient synthetic access.

Chemical Reactions Analysis

Types of Reactions

Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

Reduction: The ethene moiety can be reduced to form the corresponding ethane derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Ethane derivatives.

Substitution: Various substituted phenyl ethene sulfonates.

Scientific Research Applications

Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate is an organosulfur compound with a sulfinyl group attached to an ethene framework and a bromophenyl group, giving it unique chemical properties and biological activity. It is a sodium sulfinate, a class of compounds known for their versatility in synthetic organic chemistry. This compound's applications span across medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

This compound is notable for its specific arrangement of functional groups, making it useful in drug development and organic synthesis.

Chemistry

In organic synthesis, this compound can be employed as a building block for creating complex molecules. It can undergo chemical reactions, such as oxidation, reduction, and substitution.

- Oxidation The sulfonate group can be oxidized using oxidizing agents like hydrogen peroxide and peracids to yield sulfone derivatives.

- Reduction The ethene moiety can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding ethane derivative.

- Substitution The bromine atom can be substituted with nucleophiles like amines or thiols. Nucleophiles such as sodium azide or thiourea can be employed under mild conditions. Various substituted phenyl ethene sulfonates can be produced.

Biology and Medicine

This compound may have applications in medicinal chemistry for the development of new drugs. Its unique structure may allow it to interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents. Compounds containing sulfinyl groups have been investigated for potential therapeutic effects. The compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The ethene sulfonate moiety could be involved in various biochemical pathways, influencing cellular processes.

Industry

This compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties in materials science.

Cross-coupling Reactions

Mechanism of Action

The mechanism by which Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The ethene sulfonate moiety could be involved in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Sodium (E)-2-(4-Bromophenyl)ethene-1-sulfinate : Contains a sulfinate group (-SO₂⁻Na⁺), making it a nucleophilic agent suitable for radical reactions or coupling processes.

- (E)-2-(4-Bromophenyl)ethene-1-sulfonyl chloride : Features a sulfonyl chloride (-SO₂Cl) group, which is highly electrophilic and used to synthesize sulfonamides or sulfonate esters. Its molecular weight is 281.55 g/mol .

- Oxadiazole derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole): Incorporate a 1,3,4-oxadiazole ring, a heterocycle known for enhancing bioactivity. These compounds retain the 4-bromophenyl group, contributing to anti-inflammatory efficacy .

Key Findings :

- The oxadiazole derivatives exhibit anti-inflammatory activity comparable to indomethacin (59.5–61.9% vs. 64.3% at 20 mg/kg), highlighting the role of the 4-bromophenyl group in modulating bioactivity .

- This compound and its sulfonyl chloride counterpart lack direct biological data but are critical precursors for synthesizing active pharmaceutical ingredients (APIs) like the oxadiazoles.

Physicochemical Properties and Reactivity

- Solubility : Sodium sulfinates are typically water-soluble due to their ionic nature, whereas sulfonyl chlorides are lipophilic and reactive in organic solvents.

- Reactivity : The sulfinate group (-SO₂⁻) acts as a nucleophile in radical reactions, while sulfonyl chlorides (-SO₂Cl) participate in electrophilic substitutions (e.g., forming sulfonamides).

- Stability : Sodium sulfinates are more stable under ambient conditions compared to sulfonyl chlorides, which require cold storage to prevent hydrolysis.

Biological Activity

Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHBrNaOS

- Molecular Weight : 269.09 g/mol

- IUPAC Name : sodium;(E)-2-(4-bromophenyl)ethenesulfinate

- Canonical SMILES : C1=CC(=CC=C1C=CS(=O)[O-])Br.[Na+]

The compound features a sulfinyl group attached to an ethene framework, with a bromophenyl substituent that contributes to its distinctive chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with sodium sulfinate under basic conditions. This process can be optimized for higher yields using continuous flow reactors in industrial settings.

Biological Activity

This compound exhibits several notable biological activities:

- Antioxidant Activity : Compounds with sulfinyl groups are often studied for their potential antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : The compound has shown promise against various microbial strains, indicating potential applications in treating infections.

- Cytotoxicity : In vitro studies have demonstrated that related compounds can effectively induce cell death in cancer cell lines, such as HeLa cells, with an IC as low as 12 μg/mL for similar structures .

The mechanism by which this compound exerts its effects is likely multifaceted:

- Enzyme Interaction : The sulfonate moiety may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

- Oxidative Stress Induction : Its ability to generate reactive oxygen species (ROS) could contribute to its cytotoxic effects on cancer cells .

Comparative Analysis

This compound can be compared with other sodium sulfinates such as Sodium (E)-2-(4-chlorophenyl)ethene-1-sulfinate and Sodium (E)-2-(4-fluorophenyl)ethene-1-sulfinate. The presence of the bromine atom in the former enhances its reactivity and interaction potential compared to its chlorinated or fluorinated counterparts, potentially offering different therapeutic properties.

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| This compound | Bromine substituent | Antioxidant, Antimicrobial |

| Sodium (E)-2-(4-chlorophenyl)ethene-1-sulfinate | Chlorine substituent | Moderate activity |

| Sodium (E)-2-(4-fluorophenyl)ethene-1-sulfinate | Fluorine substituent | Lower reactivity |

Case Studies and Research Findings

Research has highlighted the potential of this compound in drug development:

- Anticancer Studies : Investigations into the cytotoxicity of related compounds have shown significant effects on tumor cell lines, suggesting that modifications to the bromophenyl group could enhance efficacy against specific cancers .

- Mechanistic Studies : Studies exploring the interaction of this compound with cellular targets have provided insights into its mode of action, emphasizing the role of the sulfonate group in mediating biological responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.